4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and pharmacology.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that contribute to inflammation. It has also been found to inhibit the activity of certain proteins that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit tumor growth and metastasis in animal models of cancer. Additionally, it has been found to have a low toxicity profile, which makes it a promising candidate for further research and development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide is its low toxicity profile, which makes it a suitable candidate for further research and development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several future directions for research on 4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide. One potential direction is to investigate its potential use in the treatment of various diseases, including cancer, arthritis, and inflammation. Another potential direction is to explore its mechanism of action in more detail, which could lead to the development of more effective treatments for these diseases. Additionally, more research is needed to fully understand the advantages and limitations of this compound in lab experiments, which could help to optimize its use in future research studies.
Synthesis Methods
The synthesis of 4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide involves the reaction of 3-fluoroaniline with chloroacetyl chloride, followed by the reaction of the resulting product with potassium cyanide. The final product is obtained through the reaction of the intermediate with 4-chlorobenzoyl chloride. This method has been reported in several research articles and has been found to be effective in producing high yields of the compound.
Scientific Research Applications
4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide has been used in several scientific research studies due to its potential applications in the fields of medicine and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and inflammation.
properties
IUPAC Name |
4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c1-6(5-13)14-10(15)7-2-3-8(11)9(12)4-7/h2-4,6H,1H3,(H,14,15)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJPSQXACCQWIG-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.